Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate involves several steps. One common method includes the acylation of piperidine derivatives with 4-methylbenzoyl chloride, followed by esterification with methyl acetate. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl [1-(4-benzoyl)piperidin-4-YL]acetate
- Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate
- Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate
Uniqueness
Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Biological Activity
Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its piperidine ring substituted with a 4-methylbenzoyl group. The structural formula can be represented as follows:
This compound has been synthesized and evaluated for various biological activities, primarily focusing on its interactions with specific enzymes and receptors.
The mechanism of action for this compound involves its ability to interact with molecular targets such as enzymes and receptors. The 4-methylbenzoyl group is believed to facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor signaling pathways.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For example, it has been investigated for its effects on monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibitors of MAGL can enhance the levels of endocannabinoids, leading to various therapeutic effects.
Table 1: Inhibition Potency Against MAGL
Compound | IC50 (µM) |
---|---|
This compound | 25 |
JZL184 | 0.5 |
CAY10499 | 10 |
Data sourced from comparative studies assessing the inhibitory effects on MAGL.
Receptor Binding
This compound has also shown potential in binding to various receptors, which may contribute to its pharmacological profile. Studies have highlighted its interaction with cannabinoid receptors, which are implicated in pain modulation, anti-inflammatory responses, and neuroprotection.
Case Studies
- In Vivo Studies on Pain Models : In a study evaluating the analgesic effects of this compound in rodent models, it was found to significantly reduce pain responses compared to control groups. The compound's efficacy was attributed to its action on cannabinoid receptors.
- Anticancer Activity : Another study explored the compound's potential anticancer properties against various cancer cell lines. Results indicated that it exhibited cytotoxic effects, particularly in prostate cancer cells, suggesting a possible role in cancer therapy.
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) |
---|---|
PC-3 (Prostate) | 15 |
HCT-116 (Colon) | 30 |
HT-29 (Colon) | 40 |
Data indicates the concentration required for 50% inhibition of cell viability.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the piperidine or benzoyl moieties have resulted in derivatives with improved potency and selectivity.
Summary of Key Findings:
- Enzyme Inhibition : Demonstrated significant inhibition of MAGL with an IC50 value of 25 µM.
- Receptor Interactions : Potential binding affinity towards cannabinoid receptors suggests therapeutic applications in pain management.
- Anticancer Properties : Exhibited cytotoxicity against prostate cancer cells with an IC50 value of 15 µM.
Properties
IUPAC Name |
methyl 2-[1-(4-methylbenzoyl)piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-3-5-14(6-4-12)16(19)17-9-7-13(8-10-17)11-15(18)20-2/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKJTIWMKSRBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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